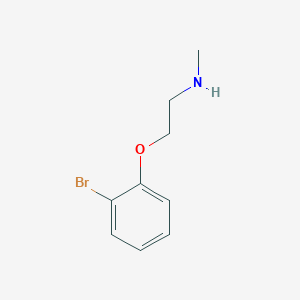

3-(4-Fluorobenzyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-Fluorobenzyl)piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in medicinal chemistry. The fluorobenzyl group attached to the piperidine ring can influence the compound's binding affinity to various biological targets, potentially making it useful in the development of central nervous system agents, as well as other therapeutic areas.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a compound with a 4-fluorobenzyl group attached to a spiro[isobenzofuran-1(3H),4'-piperidine] was synthesized and evaluated for its central nervous system depressant activity, showing potential as a neuroleptic without nonselective dopamine-receptor blocking effects . Another study reported the synthesis of 4-fluorobenzyltrozamicol through a nucleophilic ring-opening reaction of an epoxide, demonstrating high regiocontrol and yielding a potent ligand for the vesicular acetylcholine transporter . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were prepared using the Grignard reaction, followed by deoxygenation and heteroatomic ring saturation .

Molecular Structure Analysis

The molecular structure of related fluorobenzyl piperidine derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a bioactive heterocycle with a 6-fluorobenzyl piperidine moiety was determined, revealing intra- and intermolecular hydrogen bonding that contributes to the molecule's stability . Another study provided a detailed conformational analysis of a chloro-fluorobenzoyl fluoropiperidine compound, including its crystal structure and thermal properties .

Chemical Reactions Analysis

The reactivity of piperidine derivatives in nucleophilic substitution reactions has been investigated, with a study examining the kinetics of the reaction between piperidine and 1-fluoro-2,4-dinitrobenzene in various aprotic solvents . This research provides insights into the solvent effects on the reactivity of piperidine, which could be relevant for the synthesis and modification of 3-(4-Fluorobenzyl)piperidine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl piperidine derivatives are influenced by their molecular structure. The synthesis of a 3-(4-fluorobenzyl)piperidine derivative and its mandelate salt was optimized for large-scale production, highlighting the importance of efficient separation of enantiomers and the impact of chirality on the compound's properties . The thermal stability and phase transitions of a related compound were also studied, providing information on its behavior under different conditions .

Applications De Recherche Scientifique

- Scientific Field : Organic Chemistry

- Summary of the Application : “3-(4-Fluorobenzyl)piperidine hydrochloride” is a fluorinated building block . It’s used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines . These compounds are important and valuable pharmaceutical intermediates .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out. Unfortunately, the exact procedures aren’t provided in the sources I found .

Safety And Hazards

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDNGUDOVPBOPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592098 |

Source

|

| Record name | 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzyl)piperidine hydrochloride | |

CAS RN |

745817-38-3 |

Source

|

| Record name | 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)